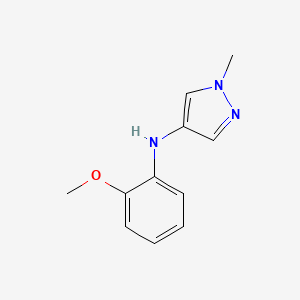

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative featuring a 2-methoxyphenyl substituent at the N4 position of the pyrazole ring and a methyl group at the N1 position. Its structure combines a rigid pyrazole core with a methoxyphenyl group, which may influence electronic properties, solubility, and biological activity.

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H13N3O/c1-14-8-9(7-12-14)13-10-5-3-4-6-11(10)15-2/h3-8,13H,1-2H3 |

InChI Key |

ZJZUFQLPPZUBKL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxyaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-(2-methoxyphenyl)-1-methyl-1H-pyrazol-4-one.

Reduction: Formation of N-(2-methoxyphenyl)-1-methyl-1H-pyrazol-4-amine derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has been investigated for several potential therapeutic applications. Research indicates that its structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Medicinal Chemistry

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine has demonstrated potential therapeutic effects against various diseases.

Antimicrobial Efficacy

- This compound exhibits antimicrobial properties, effectively inhibiting pathogens like Staphylococcus aureus and Staphylococcus epidermidis. Minimum inhibitory concentration (MIC) values for certain derivatives range from 0.22 to 0.25 μg/mL. A study of pyrazole derivatives, including N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine, showed significant antimicrobial activity against multiple bacterial strains, demonstrating that structural modifications can enhance efficacy.

Neurotensin Receptor Modulation

- The compound has been studied for its activity at neurotensin receptors NTS1 and NTS2, which are involved in pain signaling pathways. Modifying the structure of the compound has been shown to affect binding affinity and selectivity, suggesting potential use in pain management therapies. Investigations into the binding affinity of pyrazole derivatives at neurotensin receptors have shown that specific modifications can lead to increased selectivity for NTS2 over NTS1 receptors, suggesting potential therapeutic applications in managing pain without the side effects associated with non-selective agents.

Structure-Activity Relationship (SAR)

SAR studies of pyrazole derivatives indicate that modifications to the pyrazole ring and its substituents significantly impact biological activity. For example, changes in the amino acid side chain can affect binding affinity and selectivity for neurotensin receptors.

Key SAR findings :

| Modification | Effect on Activity |

|---|---|

| Deletion of carboxylic acid group | Inactive at both NTS1 and NTS2 |

| Alkylation at 4-position | Increased selectivity towards NTS2 |

These insights can guide further modifications to enhance the therapeutic efficacy of pyrazole-based compounds.

Chemical Reactions

N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo oxidation and reduction reactions.

Oxidation and Reduction :

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides, hydroxyl derivatives |

| Reduction | Sodium borohydride | Reduced amine derivatives |

These reactions can produce derivatives with different biological activities.

Additional Properties

- IUPAC Name: N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-3-amine

- Molecular Formula: C12H15N3O

- Molecular Weight: 217.27 g/mol

Other pyrazole derivatives

Other pyrazole derivatives have also demonstrated biological activities:

- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of both the FLT3-ITD and BCR-ABL pathways, which are relevant in acute myeloid leukemia (AML) .

- 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is used in the development of allosteric modulators of GPCRs for the treatment of CNS disorders .

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole-Amine Derivatives

Substituent Effects on Physicochemical Properties

- Methoxy vs.

- Azetidine vs. Cyclopropylamine : The azetidine ring in N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride introduces a strained four-membered ring, which may improve binding affinity in receptor-ligand interactions compared to the cyclopropylamine group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Metabolic and Enzymatic Behavior

- CYP1A Involvement : N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine’s metabolic reduction to o-anisidine is primarily mediated by CYP1A enzymes, with minimal contribution from CYP2E1 . This contrasts with structurally distinct compounds like N-(6-ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, where methoxy groups may undergo O-demethylation via CYP3A4 .

- Redox Cycling: Similar to N-(2-methoxyphenyl)hydroxylamine, the target compound may participate in redox cycling, though its reduction pathway appears less dependent on NADPH:CYP reductase compared to aromatic amines like 2-aminofluorene .

Pharmacological and Industrial Relevance

- Bioactivity : The methoxyphenyl moiety in the target compound may enhance interactions with serotonin receptors (5-HT1A), as seen in analogs like trans-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide, a precursor for neuroimaging agents .

- Material Science : Pyrazole-amine derivatives with methoxy groups are explored as ligands in coordination chemistry, leveraging their electron-rich aromatic systems for metal complexation .

Biological Activity

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine is , with a molecular weight of approximately 188.23 g/mol. The compound features a methoxy-substituted phenyl group and a methyl group on the pyrazole ring, which contribute to its unique chemical properties and biological activities.

The biological activity of N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it has been investigated for its potential anti-inflammatory and analgesic properties, suggesting that it may modulate inflammatory responses through inhibition of key mediators such as TNF-alpha and COX-2 .

1. Anti-inflammatory Activity

Research indicates that compounds similar to N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit the phosphorylation of HSP27 and the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, highlighting their potential in treating inflammatory diseases .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study involving synthesized pyrazole derivatives, significant antibacterial effects were observed against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 22.4 to 30.0 µg/mL . This suggests that N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine may serve as a lead compound for developing new antibacterial agents.

3. Anticancer Potential

Recent investigations have highlighted the anticancer potential of pyrazole derivatives, including N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine. Studies show that these compounds can induce apoptosis in cancer cell lines through the inhibition of critical pathways such as FLT3 and BCR-ABL, which are often mutated in acute myeloid leukemia (AML) . The pro-apoptotic effects were found to be dose-dependent, indicating a potential therapeutic application in oncology.

Case Study 1: Inhibition of FLT3 Pathway

A study demonstrated that similar pyrazole derivatives effectively inhibited the FLT3 pathway in AML cell lines. The compound induced apoptosis in MOLM14 cells after treatment with varying concentrations over time, showing increased early and late apoptotic cells at higher doses .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related pyrazoles, where compounds were screened for their ability to inhibit bacterial growth. The results indicated that certain derivatives exhibited significant activity against common pathogens, supporting their potential use in clinical settings .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-methoxyphenyl derivatives and 1-methyl-1H-pyrazol-4-amine precursors. Key steps include:

- Reagent Selection : Use of cesium carbonate as a base and copper(I) bromide as a catalyst to facilitate coupling reactions under mild conditions (35°C) .

- Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance reaction efficiency .

- Purification : Chromatographic techniques (e.g., silica gel column with ethyl acetate/hexane gradients) yield high-purity products (e.g., 17.9% isolated yield in a scaled protocol) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, pyrazole protons at δ 7.2–8.1 ppm) .

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS m/z 215 [M+H]) verifies molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at 3298 cm (N-H stretch) and 1600–1500 cm (aromatic C=C) confirm functional groups .

Q. What are the stability profiles of N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine under varying conditions?

- Methodological Answer : Stability assessments should include:

- Thermal Stability : Melting point analysis (e.g., 104–107°C) and thermogravimetric analysis (TGA) under inert atmospheres .

- pH Sensitivity : Test solubility and degradation in buffered solutions (pH 4.5–7.4) to mimic biological environments .

- Oxidative Resistance : Reactivity with strong oxidizing agents (e.g., HO) indicates susceptibility to radical-mediated degradation .

Advanced Research Questions

Q. How do species-specific metabolic pathways influence the biological activity of this compound?

- Methodological Answer : In vitro microsomal studies reveal divergent metabolism:

- Enzyme Involvement : Rat hepatic microsomes (CYP1A-enriched) reduce N-(2-methoxyphenyl) derivatives to o-anisidine, whereas rabbit microsomes favor o-aminophenol formation .

- Experimental Design : Use β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer) to model metabolic variability. Monitor metabolites via HPLC with UV detection (e.g., retention time 8.8 min for nitroso intermediates) .

- Data Interpretation : Contradictions in activity data across species may stem from CYP isoform expression differences, necessitating cross-validation with humanized models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address discrepancies through:

- Dose-Response Analysis : Test activity across a concentration gradient (e.g., 1–100 μM) to identify non-linear effects .

- Enzyme Inhibition Assays : Co-incubate with CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) to isolate metabolic contributions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or cytochrome P450 enzymes, contextualizing experimental variability .

Q. How can researchers design experiments to study its interactions with biological targets?

- Methodological Answer : Integrate biochemical and structural approaches:

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors/enzymes .

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve co-crystal structures, identifying key hydrogen bonds (e.g., pyrazole N-H⋯O interactions) .

- In Silico Screening : Pharmacophore modeling (e.g., Schrödinger Phase) prioritizes analogs for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.